molecular formula C7H5BrN2O3 B567452 N-(3-Bromo-2-nitrophenyl)formamide CAS No. 1215205-92-7

N-(3-Bromo-2-nitrophenyl)formamide

Cat. No. B567452
M. Wt: 245.032
InChI Key: XWMXJFWDNJOTJI-UHFFFAOYSA-N
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Description

“N-(3-Bromo-2-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 .


Molecular Structure Analysis

The molecular structure of “N-(3-Bromo-2-nitrophenyl)formamide” consists of a bromine atom (Br), a nitro group (NO2), and an amide group (CONH2) attached to a phenyl ring .


Physical And Chemical Properties Analysis

“N-(3-Bromo-2-nitrophenyl)formamide” has a predicted boiling point of 395.6±32.0 °C and a predicted density of 1.825±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceuticals

N-(3-Bromo-2-nitrophenyl)formamide and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, its use in the synthesis of Chloramphenicol, a significant antibiotic, has been documented. The process involves nitration and regioselective acylative cleavage to produce N-formyl-N-acetyl hemiacetal diacetate, which is further processed to yield Chloramphenicol (Hazra, Pore, & Maybhate, 1997) (Hazra, Pore, & Maybhate, 2010).

Agrochemical Research

Research in agrochemicals has also involved the use of N-(3-Bromo-2-nitrophenyl)formamide derivatives. A study designed and synthesized novel formamide derivatives using 2-(2-nitrophenyl)acetonitrile as a starting material, though these compounds showed no herbicidal activities at certain concentrations (Li Yuan-xiang, 2011).

Synthetic Chemistry

In synthetic chemistry, derivatives of N-(3-Bromo-2-nitrophenyl)formamide are involved in the creation of new compounds. For example, a study reported the synthesis of new 3-bromo substituted flavones using a process that involved dissolving 2-hydroxy-3, 5-dibromo-4'nitro dibenzoyl methane in dimethyl formamide (DMF) (Bhadange & Ganorkar, 2012).

Biological Studies

In biological contexts, derivatives of N-(3-Bromo-2-nitrophenyl)formamide have been explored for their potential biological activities. For instance, the fungicidal properties of derivatives like N-(2-hydroxy-5-nitrophenyl)formamide were studied, demonstrating varying levels of effectiveness against different species of phytopathogen fungi (Mukhtorov et al., 2019).

Molecular Docking Studies

Molecular docking studies have also employed N-(3-Bromo-2-nitrophenyl)formamide derivatives. Research involving N-(4-Bromo-Phenyl)-Formamide, a derivative of formamide, explored its antimicrobial properties and molecular structure through X-ray diffraction studies (Malek et al., 2020).

properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMXJFWDNJOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681484
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-nitrophenyl)formamide

CAS RN

1215205-92-7
Record name N-(3-Bromo-2-nitrophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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